molecular formula C10H12N8O3 B1384153 3'-Azido-2',3'-dideoxyguanosine CAS No. 66323-46-4

3'-Azido-2',3'-dideoxyguanosine

Número de catálogo: B1384153
Número CAS: 66323-46-4
Peso molecular: 292.25 g/mol
Clave InChI: HETOJIJPBJGZFJ-KVQBGUIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3’-Azido-2’,3’-dideoxyguanosine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These structural modifications confer unique properties to the molecule, making it a valuable tool in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxyguanosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include the selective protection of functional groups, introduction of the azido group, and subsequent deprotection. One common method involves the use of 2’,3’-dideoxyguanosine as the starting material, which undergoes azidation at the 3’ position using reagents such as sodium azide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Azido-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various azido derivatives.

    Reduction Reactions: Amino derivatives.

    Oxidation Reactions: Oxidized nucleoside analogs.

Aplicaciones Científicas De Investigación

Antiviral Activity

AZddG has been primarily recognized for its antiviral properties, especially in the context of HIV:

  • Mechanism of Action : AZddG is phosphorylated within cells to form its active triphosphate form, which competes with natural nucleotides during viral replication. The diphosphate form of AZddG is predominantly formed in CEM cells, indicating that the phosphorylation process is crucial for its antiviral efficacy .
  • Inhibition Studies : Research has shown that AZddG inhibits HIV-induced cytopathogenicity in vitro. This suggests that it can effectively reduce viral replication and spread within host cells .

Cellular Metabolism and Toxicity

The metabolism of AZddG within human cells reveals important insights into its biological effects:

  • Catabolism : When CEM cells were treated with [^3H]-labeled AZddG, significant catabolism occurred, leading to the formation of ribo- and deoxyribonucleotides. Only a small fraction was retained as AZddG nucleotides, highlighting the compound's rapid turnover in cellular environments .
  • Toxicity Mechanism : The toxicity associated with AZddG is linked to its conversion to triphosphate forms, which disrupt normal nucleotide metabolism. This disruption can inhibit DNA synthesis and lead to cell death in rapidly dividing cells, such as those infected by HIV.

Telomere Dynamics

Recent studies have explored the impact of AZddG on telomere length in human cells:

  • Telomere Shortening : Long-term treatment with AZddG has been shown to cause significant telomere shortening in human fibroblast cells (hTERT BJ1). Initial lengths of 10-20 kbp were reduced to 5-6 kbp after prolonged exposure . This effect may have implications for cellular aging and senescence.
  • Influence on Telomerase Components : Studies indicate that AZddG treatment alters the expression levels of telomerase components such as TERT (telomerase reverse transcriptase) and POT1 (protection of telomeres 1), further emphasizing its role in telomere biology .

Synthesis and Derivatives

The synthesis of AZddG has been refined to improve yield and reproducibility:

  • Synthetic Methods : Improved methods for synthesizing 3'-azido nucleosides involve using lithium azide to convert precursor compounds into AZddG. This method has been noted for its high stereoselectivity and overall yield .

Research Implications

The diverse applications of AZddG extend beyond antiviral therapy:

Application Area Findings/Implications
Antiviral ResearchEffective against HIV; inhibits viral replication through competitive inhibition
Cellular MetabolismRapid catabolism; predominantly forms diphosphate; links to toxicity
Telomere BiologyCauses significant shortening of telomeres; affects aging and cellular lifespan
Synthetic ChemistryImproved synthesis techniques enhance availability for research and therapeutic use

Mecanismo De Acción

The primary mechanism of action of 3’-Azido-2’,3’-dideoxyguanosine involves its incorporation into DNA or RNA by polymerases. Once incorporated, the azido group at the 3’ position prevents further elongation of the nucleic acid chain, effectively terminating replication. This property is particularly useful in inhibiting viral replication, as seen in its activity against HIV reverse transcriptase . The compound selectively targets viral polymerases while exhibiting minimal effects on host cell polymerases .

Comparación Con Compuestos Similares

  • 3’-Azido-2’,3’-dideoxyadenosine
  • 3’-Azido-2’,3’-dideoxycytidine
  • 3’-Azido-2’,3’-dideoxyuridine

Comparison: 3’-Azido-2’,3’-dideoxyguanosine is unique among its analogs due to its specific interactions with guanine-rich sequences in nucleic acids. This specificity enhances its selectivity and potency as an inhibitor of viral polymerases. Compared to its analogs, 3’-Azido-2’,3’-dideoxyguanosine exhibits higher efficacy in certain applications, such as telomerase inhibition and antiviral activity .

Actividad Biológica

3'-Azido-2',3'-dideoxyguanosine (AZG) is a nucleoside analog with significant biological activity, particularly as an antiviral agent against HIV and a telomerase inhibitor. This article explores its synthesis, mechanisms of action, and various research findings, including case studies and data tables summarizing its efficacy.

AZG is synthesized through a transglycosylation reaction, which allows for the efficient preparation of various purine nucleoside analogs. The compound features a 3'-azido group that plays a crucial role in its biological activity. Research has shown that AZG acts primarily as a nucleoside reverse transcriptase inhibitor (NRTI) , which is essential in the treatment of HIV-1 infections. It exhibits a superior resistance profile compared to other NRTIs like zidovudine (AZT) .

Antiviral Activity Against HIV

AZG has demonstrated potent anti-HIV activity in various studies. In one significant study, AZG was evaluated alongside other purine nucleosides in human peripheral blood mononuclear cells (PBMCs). The results indicated that AZG exhibited an effective concentration (EC50) significantly lower than that of AZT, suggesting greater potency and reduced toxicity. Table 1 summarizes the antiviral activity of AZG compared to other nucleosides:

CompoundEC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
This compound (AZG)0.05>100>2000
Zidovudine (AZT)0.250250
3'-Azido-2',3'-dideoxyadenosine (AZA)0.1>100>1000

Table 1: Comparison of antiviral activity and cytotoxicity of 3'-azido nucleosides .

Telomerase Inhibition

In addition to its antiviral properties, AZG has been studied for its effects on telomerase activity. Telomerase is an enzyme that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular aging and cancer proliferation. AZG's triphosphate form (AZGTP) has been shown to inhibit telomerase in vitro effectively. In experiments with HeLa cells, AZGTP was incorporated into DNA by telomerase but did not significantly affect DNA polymerases alpha and delta, indicating selective inhibition .

Case Study: Telomere Shortening

A study investigated the long-term effects of AZG treatment on telomere length in human fibroblast cells. Results showed that prolonged exposure to AZG resulted in significant telomere shortening from approximately 10-20 kbp to about 5-6 kbp, highlighting its potential as a therapeutic agent in cancer treatment .

Pharmacological Profile

The pharmacological profile of AZG reveals its potential as both an antiviral and anticancer agent. Its ability to act as a prodrug for more active forms enhances its therapeutic utility. The compound's low cytotoxicity across various cell lines makes it a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3'-azido-2',3'-dideoxyguanosine (AZddG) and its derivatives for antiviral studies?

AZddG can be synthesized via chemical transglycosylation reactions using silylated nucleobases and catalysts like trimethylsilyl triflate. Modifications at the 6-position of the purine ring (e.g., 6-thio or 6-amino groups) are introduced to enhance antiviral activity . Purification typically involves reverse-phase HPLC (≥95% purity), with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How does AZddG inhibit HIV-1 replication at the molecular level?

AZddG is phosphorylated intracellularly to its active triphosphate form (AZddGTP), which competes with dGTP for incorporation by HIV-1 reverse transcriptase (RT). Upon incorporation, AZddGTP acts as a chain terminator due to the 3'-azido group, halting DNA synthesis. Pre-steady-state kinetic assays show AZddGTP’s incorporation efficiency (kpol/Kdk_{pol}/K_d) is comparable to natural nucleotides, with IC50_{50} values in the nanomolar range in primary lymphocytes .

Q. What biochemical assays are critical for characterizing AZddG’s purity and stability?

Key assays include:

  • HPLC analysis : To verify purity (≥95%) and monitor degradation under storage conditions (-20°C, aqueous solution) .
  • Enzymatic phosphorylation assays : Using kinases like deoxyguanosine kinase (dGK) to assess intracellular activation; note that AZddG is not phosphorylated by dGK, requiring alternative pathways .
  • Stability testing : Long-term storage studies (up to 12 months) under varying pH and temperature conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie HIV-1 resistance to AZddG, and how can these be analyzed experimentally?

Resistance arises from RT mutations (e.g., L74V, K476N) that reduce AZddGTP binding affinity (KdK_d) and impair excision of the chain-terminated AZddGMP moiety. Methods include:

  • Pre-steady-state kinetics : To measure kpolk_{pol} (incorporation rate) and KdK_d (binding affinity) for mutant vs. wild-type RT .
  • Excision assays : ATP-mediated rescue of DNA synthesis on RNA/DNA templates, showing K476N restores partial excision activity .
  • Single-genome sequencing : To identify linked resistance mutations in viral populations .

Q. How does AZddGTP selectively inhibit telomerase activity without affecting other DNA polymerases?

AZddGTP is incorporated into the 3'-terminus of telomeric DNA by telomerase, causing chain termination. In vitro assays using partially purified telomerase from HeLa cells show IC50_{50} values of ~0.5 µM, while DNA polymerases α/δ remain unaffected at concentrations up to 100 µM. Selectivity is attributed to telomerase’s unique processivity and template recognition .

Q. What experimental approaches validate AZddG’s role as a radiosensitizer in low-oxygen environments?

Electron paramagnetic resonance (EPR) spectroscopy at 77 K reveals that AZddG forms aminyl radicals (RNH•) upon electron attachment. These radicals abstract hydrogen atoms from DNA’s sugar-phosphate backbone, inducing strand breaks. In vitro models using deuterated solvents confirm radical-mediated damage under hypoxic conditions .

Q. How do 6-modified AZddG analogs mimic adenosine triphosphate (ATP) during HIV-1 RT inhibition?

Steady-state kinetics and molecular docking show that 6-substituents (e.g., -NH2_2, -Cl) enable hydrogen bonding with template thymine, mimicking ATP’s interaction. For example, 3'-azido-2,6-diaminopurine-TP exhibits 10-fold higher potency than AZddGTP against wild-type RT, with KdK_d values <0.1 µM .

Q. What cross-resistance patterns emerge when AZddG is used against HIV-1 variants resistant to other nucleoside analogs?

AZddG retains activity against HIV-1 resistant to zidovudine (AZT) due to its distinct resistance profile. Unlike AZT, which selects for thymidine analog mutations (TAMs), AZddG resistance requires mutations in both the polymerase (L74V) and RNase H (K476N) domains. Phenotypic assays in MT-2 cells show <5-fold resistance even after prolonged selection .

Q. How can researchers assess AZddG’s impact on mitochondrial DNA polymerases to predict toxicity?

Competitive inhibition assays with purified mitochondrial DNA polymerase γ (pol γ) reveal AZddGTP’s selectivity ratio (pol γ IC50_{50} / telomerase IC50_{50}) exceeds 200, minimizing off-target effects. Comparative studies with AZTTP (pol γ IC50_{50} = 10 µM) highlight AZddG’s improved safety profile .

Q. What strategies optimize AZddG derivatives for enhanced potency against drug-resistant HIV-1?

  • Base modification : Introducing 6-alkylamino groups (e.g., -N-allyl) improves RT binding and reduces excision .
  • Phosphoramidate prodrugs : Enhance intracellular delivery and phosphorylation efficiency, as shown in CEM cell lines (EC50_{50} <1 µM) .
  • Combination therapy : Pairing AZddG with RNase H inhibitors (e.g., dihydroxycoumarins) to suppress viral rebound .

Propiedades

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOJIJPBJGZFJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66323-46-4
Record name 3'-Azido-2',3'-dideoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Methyl 3-[N-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
3'-Azido-2',3'-dideoxyguanosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.